1-Iodo-1-heptyne

Description

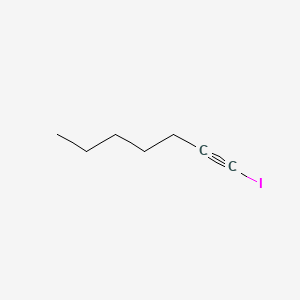

Structure

3D Structure

Properties

IUPAC Name |

1-iodohept-1-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDOBNOMGNPNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11I | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348732 | |

| Record name | 1-heptyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54573-13-6 | |

| Record name | 1-heptyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Iodo 1 Heptyne

Direct Iodination Protocols for Terminal Alkynes

The most straightforward approach to synthesizing 1-iodo-1-heptyne is the direct iodination of its parent terminal alkyne, 1-heptyne (B1330384). Several regioselective and efficient methods have been developed to achieve this transformation.

Regioselective Iodination Strategies

Regioselectivity is crucial in the synthesis of 1-iodoalkynes to ensure the iodine atom is introduced at the terminal carbon of the alkyne. Modern methods utilize specific reagent systems to achieve high selectivity and yields.

N-Iodosuccinimide (NIS)-mediated Iodination : N-Iodosuccinimide (NIS) is a widely used iodinating agent due to its high reactivity and environmental friendliness. sioc-journal.cn The activation of NIS is key to the successful iodination of terminal alkynes.

Acid Activation : Acetic acid can activate NIS for an efficient and highly chemoselective direct iodination of terminal alkynes under metal-free conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This method offers good to excellent yields and tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org For instance, the reaction of a terminal alkyne with NIS in the presence of acetic acid in acetonitrile (B52724) at 80°C provides the corresponding 1-iodoalkyne in high yield. organic-chemistry.org

Alumina (Al₂O₃) Mediation : γ-Alumina has been shown to mediate the direct iodination of terminal alkynes with NIS, providing 1-iodoalkynes in good to excellent yields (up to 99%). rsc.orgrsc.org This protocol is noted for its excellent chemoselectivity, good functional group tolerance, and the use of an inexpensive catalyst. rsc.orgrsc.org The reaction can be performed on a larger scale, indicating its potential for practical applications. rsc.org

Zinc Iodide (ZnI₂)/tert-Butyl Nitrite (B80452) (TBN) System : A novel and switchable protocol for the synthesis of iodoalkynes has been developed using a system of zinc iodide (ZnI₂) and tert-butyl nitrite (TBN). researchgate.net This method is operationally simple, proceeds under mild conditions (room temperature), and tolerates a broad range of functional groups. researchgate.net

(Diacetoxyiodo)benzene (B116549) (PIDA)/Tetrabutylammonium (B224687) Iodide (TBAI) System : Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), have been employed for the chemoselective iodination of alkynes. nih.govacs.orgacs.org The combination of PIDA with tetrabutylammonium iodide (TBAI) is specific for the monoiodination of terminal alkynes, yielding 1-iodoalkynes. nih.govacs.orgacs.orgfrontiersin.org This system is effective for both aromatic and aliphatic alkynes, providing the desired products in good yields and with excellent chemoselectivity. nih.govacs.orgacs.org The reaction is typically carried out by adding PIDA to a mixture of the alkyne and TBAI in a solvent like acetonitrile at room temperature. acs.org

Table 1: Comparison of Regioselective Iodination Methods for Terminal Alkynes

| Reagent System | Catalyst/Mediator | Key Features | Typical Yields |

| NIS | Acetic Acid | Metal-free, highly chemoselective. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org | Good to Excellent organic-chemistry.orgorganic-chemistry.org |

| NIS | γ-Al₂O₃ | Inexpensive catalyst, good functional group tolerance. rsc.orgrsc.org | Up to 99% rsc.orgrsc.org |

| ZnI₂/TBN | None | Mild conditions, operationally simple. researchgate.net | Not specified |

| PIDA/TBAI | None | Specific for monoiodination, effective for various alkynes. nih.govacs.orgacs.orgfrontiersin.org | Up to 99% nih.govacs.orgacs.org |

Base-Catalyzed Iodination Approaches

The use of bases as catalysts offers an alternative pathway for the iodination of terminal alkynes. These methods are often cost-effective and utilize readily available reagents.

N-Iodosuccinimide (NIS) with Inorganic or Organic Bases : Facile and efficient methods for the 1-iodination of terminal alkynes have been developed using NIS as the iodinating agent with inexpensive mild bases as catalysts. researchgate.net

Potassium Carbonate (K₂CO₃) : K₂CO₃ has been identified as a suitable inorganic base for catalyzing the iodination of terminal alkynes with NIS, achieving excellent yields. researchgate.net

4-Dimethylaminopyridine (B28879) (DMAP) : DMAP serves as an effective organic base for this transformation, also providing high yields of 1-iodoalkynes. researchgate.net These base-catalyzed methods are applicable to a wide range of terminal alkynes, including aromatic and aliphatic substrates. mdpi.com

Metal-Free and Oxidative Iodination Protocols

Developing metal-free synthetic methods is a significant goal in green chemistry. Several such protocols for the synthesis of 1-iodoalkynes have been established.

Acetic Acid Promoted Iodination : As mentioned earlier, the use of acetic acid to activate NIS provides an efficient metal-free route to 1-iodoalkynes. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the formation of a highly reactive intermediate, acetyl hypoiodite, which facilitates the iodination. organic-chemistry.org

Sodium Sulfinate-Mediated Aerobic Oxidative Iodination : A practical and environmentally friendly protocol involves the use of sodium sulfinate to mediate the aerobic oxidative iodination of terminal alkynes. sioc-journal.cn This method utilizes air as the oxidant, avoiding hazardous and toxic oxidizing agents, and proceeds without metal catalysts. sioc-journal.cn

Hypervalent Iodine-Mediated Oxidative Iodination : The PIDA/TBAI system is a prime example of an oxidative iodination that can be performed under metal-free conditions. nih.govacs.orgacs.org This approach leverages the oxidizing power of the hypervalent iodine reagent to effect the iodination. nih.govacs.orgacs.org

Transformation from Alternative Precursors

Besides the direct iodination of 1-heptyne, 1-iodo-1-heptyne can be synthesized by transforming other halogenated compounds.

Conversion from Other Halogenated Alkenes or Alkynes

The synthesis of 1-iodo-1-heptyne can be achieved from other halogenated precursors, although specific examples for 1-heptyne are less common in the provided literature. The principles of such transformations often involve substitution or elimination reactions. For instance, haloalkanes can undergo dehydrohalogenation upon heating with an alcoholic solution of potassium hydroxide (B78521) to yield alkenes. libretexts.org While this example leads to an alkene, similar principles could be adapted for alkyne synthesis. The conversion of vinyl halides, such as (Z)-1-iodo-1-heptene, can be a step in a multi-step synthesis, as demonstrated in a procedure where it is an intermediate for further reactions rather than a direct precursor to 1-iodo-1-heptyne via elimination. orgsyn.org

Interconversion with Diiodoalkenes and Triiodoalkenes

Chemoselective methods have been developed that allow for the controlled synthesis of mono-, di-, and tri-iodinated products from a terminal alkyne. nih.govacs.orgacs.org This implies the potential for interconversion, or at least selective formation, which can be seen as a form of transformation from a conceptual precursor state.

Selective Synthesis from Terminal Alkynes : By carefully selecting the iodine source and reaction conditions, one can favor the formation of 1-iodoalkynes, 1,2-diiodoalkenes, or even tri-iodoalkenes from the same starting alkyne. nih.govacs.orgacs.org

The TBAI/PIDA system in acetonitrile is specific for producing 1-iodoalkynes . nih.govacs.orgfrontiersin.org

Switching the iodine source to potassium iodide (KI) in a CH₃CN/H₂O solvent system with PIDA leads to the formation of 1,2-diiodoalkenes . nih.govacs.orgfrontiersin.orgnih.gov

A one-pot combination of the TBAI/PIDA and KI/PIDA systems can efficiently produce tri-iodination products . nih.govacs.orgfrontiersin.org

While direct conversion of an isolated diiodoalkene back to a monoiodoalkyne is not explicitly detailed as a standard synthetic route for 1-iodo-1-heptyne, the ability to selectively generate these different species from a common precursor highlights the fine control achievable in modern synthetic chemistry.

Table 2: Chemoselective Iodination Products from Terminal Alkynes

| Desired Product | Iodine Source | Reagent System | Solvent |

| 1-Iodoalkyne | TBAI | PIDA | Acetonitrile nih.govacs.orgfrontiersin.org |

| 1,2-Diiodoalkene | KI | PIDA | CH₃CN/H₂O nih.govacs.orgfrontiersin.orgnih.gov |

| Tri-iodoalkene | TBAI & KI | PIDA | One-pot system nih.govacs.orgfrontiersin.org |

Green Chemistry Principles and Sustainable Synthesis of 1-Iodo-1-heptyne

The principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and avoiding toxic substances, are increasingly influencing the field of organic synthesis. ijnc.irresearchgate.net In the context of producing 1-iodo-1-heptyne, these principles manifest in the development of methods that utilize milder reaction conditions, environmentally benign solvents like water, or eliminate the need for solvents altogether. ijnc.irugm.ac.id

Mild Conditions: A significant advancement in the synthesis of 1-iodoalkynes involves the use of hypervalent iodine reagents, which are noted for their low toxicity compared to traditional heavy-metal-based oxidants. jove.comnih.gov For instance, the combination of (diacetoxyiodo)benzene (PIDA) and tetrabutylammonium iodide (TBAI) allows for the selective synthesis of 1-iodoalkynes at room temperature. jove.comnih.gov This approach avoids the harsh temperatures often required in other procedures. acs.org Another method employs N-iodosuccinimide (NIS) as the iodine source in the presence of an inexpensive and reusable catalyst, γ-Al2O3, also under mild conditions. rsc.org Furthermore, gold(I)-NHC catalysts have been used with NIS to transform terminal alkynes into 1-iodoalkynes under mild reaction settings. researchgate.netresearchgate.net A triphenylphosphine-free, one-pot reaction using iodoform (B1672029) provides a greener alternative to the classical Corey-Fuchs iodoalkynylation, simplifying purification and reducing waste. organic-chemistry.org

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry, offering an inexpensive, non-toxic, and non-flammable reaction medium. researchgate.nettechnion.ac.il While many organic reactions are hindered by water, certain methodologies for alkyne iodination can be adapted to or even benefit from its presence. Research has shown that the choice of solvent is critical for selectivity in iodination reactions. While solvents like acetonitrile or THF are efficient for producing 1-iodoalkynes, shifting to a mixture of acetonitrile and water (CH3CN-H2O) can dramatically alter the reaction's outcome, favoring the formation of 1,2-diiodoalkenes when potassium iodide (KI) is the iodine source. jove.com This highlights the potential of aqueous systems to control reaction pathways, a key aspect of sustainable synthesis. Some protocols have successfully utilized visible-light-induced reactions in water, promoted by surfactants, for the sulfonylation of alkynes.

Solvent-Free Reactions: Solvent-free, or solid-phase, reactions represent a significant step towards sustainable chemistry by eliminating solvent waste, which is a major contributor to pollution from chemical processes. researchgate.net Methodologies have been developed for the synthesis of various organic compounds without solvents, often accelerated by microwave irradiation. researchgate.net For instance, the hydrothiolation of phenylselenoalkynes, including a 1-heptyne derivative, has been achieved under solvent-free conditions using KF/Al2O3 as a base, demonstrating the viability of this approach for reactions involving alkynes. researchgate.net Similarly, the synthesis of 4-methoxybenzyl bromide, a related alkyl halide, has been performed solvent-free, showcasing the broader applicability of this green chemistry principle. ugm.ac.id

Comparative Analysis of Synthetic Efficiency, Selectivity, and Functional Group Compatibility

The choice of a synthetic method for 1-iodo-1-heptyne depends on a careful evaluation of its efficiency (yield), selectivity (chemoselectivity), and tolerance for various functional groups.

Synthetic Efficiency and Selectivity: The efficiency of 1-iodoalkyne synthesis varies significantly with the chosen reagents and conditions. High yields, often up to 99%, have been reported for methods using NIS with catalysts like K2CO3, 4-dimethylaminopyridine (DMAP), or γ-Al2O3. researchgate.netrsc.org The system combining TBAI and PIDA also produces 1-iodoalkynes in high yields and with excellent chemoselectivity, specifically favoring mono-iodination. jove.comnih.gov

Selectivity is a crucial factor, as the reaction of terminal alkynes with iodine sources can potentially yield di- or even tri-iodinated products. nih.gov Precise control over the reagents is key to achieving the desired 1-iodoalkyne. The TBAI/PIDA system is highly selective for 1-iodoalkynes, whereas a KI/PIDA system selectively produces 1,2-diiodoalkenes. jove.com This demonstrates that a judicious choice of the iodine source is paramount for controlling the chemoselectivity of the reaction. nih.gov

Below is a comparative table of different synthetic methods for 1-iodoalkynes.

| Reagents | Catalyst/Mediator | Solvent | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Terminal Alkyne, TBAI, PIDA | - | CH3CN, THF, or Et2O | Room Temp, 2-24 h | Excellent | High for 1-iodoalkyne | jove.com |

| Terminal Alkyne, NIS | γ-Al2O3 | - | - | Up to 99% | Excellent | rsc.org |

| Terminal Alkyne, NIS | K2CO3 or DMAP | - | - | Up to 99% | Excellent | researchgate.net |

| Terminal Alkyne, Iodoform (CHI3) | NaHMDS, KOt-Bu | - | -20 °C | Moderate to High | Good | organic-chemistry.org |

| Terminal Alkyne, KI, PIDA | - | CH3CN-H2O | Room Temp | Good | High for 1,2-diiodoalkene | jove.com |

Functional Group Compatibility: The ability of a synthetic method to tolerate a wide range of functional groups is essential for its application in the synthesis of complex molecules. Many modern methods for preparing 1-iodoalkynes exhibit excellent functional group compatibility. For example, palladium-catalyzed cross-coupling reactions involving 1-heptyne demonstrate tolerance for various substituents. orgsyn.orgorgsyn.org The iodination using NIS/γ-Al2O3 is also noted for its good functional group tolerance. rsc.org Specifically, reactions involving terminal alkynes have been shown to be compatible with sensitive groups such as free hydroxyls, ethers, esters, carbamates, and even remote double bonds, which remain intact during the synthesis. orgsyn.orgacs.org This broad compatibility allows for the synthesis of highly functionalized 1-iodo-1-heptyne derivatives, expanding their utility in multistep synthetic sequences.

Elucidation of Reactivity and Mechanistic Pathways of 1 Iodo 1 Heptyne

Carbon-Iodine Bond Activation and Functionalization

The carbon-iodine (C-I) bond in 1-iodo-1-heptyne is a key site for chemical reactions. Its polarization and relative weakness compared to other carbon-halogen bonds facilitate its activation and subsequent functionalization through various organometallic and ionic pathways.

Organometallic Transmetalation and Oxidative Addition Processes

Organometallic reagents play a crucial role in the functionalization of 1-iodo-1-heptyne. Transmetalation reactions, involving the transfer of an organic group from one metal to another, are a common strategy. numberanalytics.com For instance, zinc-copper reagents can react efficiently with 1-iodoalkynes to furnish functionalized alkynes. thieme-connect.de Similarly, highly functionalized organozinc-copper reagents of the form RCu(CN)ZnI react effectively with 1-haloalkynes, leading to polyfunctionalized alkyne products. umich.edu

Palladium-catalyzed reactions also feature prominently. A notable example is the homocoupling of 1-iodoalkynes to produce symmetrical 1,3-diynes, which can proceed in the presence of a palladium catalyst like Pd(PPh₃)₄ without the need for other metals or additives. researchgate.net

Oxidative addition is another fundamental process in which a metal complex inserts into the C-I bond, leading to an increase in the metal's oxidation state and coordination number. umb.eduumb.edunumberanalytics.comlibretexts.org This step is often the initiation point for various catalytic cycles. numberanalytics.com The mechanism of oxidative addition can vary, with possibilities including concerted pathways, Sɴ2-type mechanisms, and radical pathways. nih.gov For a metal to undergo oxidative addition, it must have a stable oxidation state that is two units higher than its initial state. umb.eduumb.edu The reaction requires a vacant 2-electron site on the metal, which can be present in a 16-electron complex or formed by ligand dissociation from an 18-electron complex. umb.eduumb.edu

Table 1: Examples of Organometallic Reactions with 1-Iodoalkynes

| Reaction Type | Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Transmetalation | Zinc-copper reagents | Functionalized alkynes | Efficient reaction for creating functionalized alkynes. | thieme-connect.de |

| Transmetalation | RCu(CN)ZnI | Polyfunctionalized alkynes | Allows for the synthesis of highly functionalized products. | umich.edu |

| Homocoupling | Pd(PPh₃)₄ | Symmetrical 1,3-diynes | Proceeds without additional metals or additives. | researchgate.net |

| Cross-Coupling | Palladium catalysts | Aryl or vinyl substituted alkynes | Important for forming C-C bonds, as seen in Suzuki-Miyaura and Heck reactions. | numberanalytics.com |

Nucleophilic and Electrophilic Reactivity Profiles of the C-I Bond

The polar nature of the C-I bond in 1-iodo-1-heptyne, with a partial positive charge on the carbon and a partial negative charge on the iodine, makes it susceptible to nucleophilic substitution reactions . uci.edusavemyexams.com In these reactions, a nucleophile attacks the electrophilic carbon atom, displacing the iodide ion, which acts as a leaving group. uci.edu The strength of the nucleophile and the reaction conditions can influence the reaction mechanism, which can be either bimolecular (Sɴ2) or unimolecular (Sɴ1). uci.edulibretexts.org The Sɴ2 mechanism involves a one-step process with backside attack of the nucleophile, leading to an inversion of configuration at a stereocenter. uci.edu The Sɴ1 mechanism is a two-step process involving the formation of a carbocation intermediate, which can lead to racemization. uci.edulibretexts.org

While the carbon atom is the primary site for nucleophilic attack, the iodine atom can act as an electrophilic center, participating in halogen bonding . acs.org This non-covalent interaction involves the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic (n-donor) species. acs.org

The C-I bond's reactivity is also exploited in various synthetic methods for preparing 1-iodoalkynes, often through the iodination of terminal alkynes using reagents like N-iodosuccinimide (NIS) in the presence of catalysts. rsc.orgorganic-chemistry.org

Radical Intermediates and Single-Electron Transfer Mechanisms in Halogen-Alkyne Chemistry

Reactions involving 1-iodo-1-heptyne can also proceed through radical intermediates, often initiated by single-electron transfer (SET) processes. numberanalytics.comiupac.org SET is a fundamental step where a single electron is transferred between two chemical species, leading to the formation of radical ions. numberanalytics.comnumberanalytics.com In the context of 1-iodoalkynes, SET can lead to the homolytic cleavage of the C-I bond, generating an alkynyl radical.

For instance, a catalyst-free cross-coupling of bromodifluoroacetamides with 1-iodoalkynes under visible light irradiation is proposed to involve the homolysis of the bromodifluoroacetamide and the subsequent coupling of the resulting difluoromethyl radical with the 1-iodoalkyne via a radical chain process. nii.ac.jp The reactivity in such radical additions can be influenced by the substituent on the alkyne; aryl-substituted 1-iodoalkynes generally show good reactivity, while aliphatic ones can be less reactive. nii.ac.jp

The concept of SET is central to understanding many redox reactions and has been applied in various synthetic transformations. numberanalytics.comrsc.orgnih.gov The Marcus theory provides a framework for understanding the kinetics of electron transfer reactions, considering factors like the driving force and reorganization energy. numberanalytics.comnumberanalytics.com

Carbon-Carbon Triple Bond Functionalization

The carbon-carbon triple bond in 1-iodo-1-heptyne is an electron-rich region, making it susceptible to attack by electrophiles and, under certain conditions, nucleophiles. msu.edu This reactivity allows for a variety of addition reactions that functionalize the alkyne moiety.

Electrophilic and Nucleophilic Additions to the Alkynyl Moiety

Electrophilic addition is a characteristic reaction of alkynes. jove.comschoolwires.netbhu.ac.in An electrophile attacks the π system of the triple bond, leading to the formation of a cationic intermediate, which is then attacked by a nucleophile. bhu.ac.in Reactions of alkynes with electrophilic reagents like halogens and strong Brønsted acids are generally more exothermic than similar additions to alkenes, yet they often proceed at a slower rate. msu.edu The addition of hydrogen halides (HX) to unsymmetrical alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. chemguide.co.uk

While less common than electrophilic addition, nucleophilic addition to alkynes can occur, particularly when the alkyne is activated by electron-withdrawing groups or through metal catalysis. msu.edu The sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, making it susceptible to attack by nucleophiles under certain conditions. msu.edu

Hydrofunctionalization Reactions (e.g., hydroalkoxylation, hydrothiolation, hydroamination)

Hydrofunctionalization reactions involve the addition of an E-H bond (where E is a heteroatom like O, S, N, or carbon) across the C≡C triple bond. researchgate.netcsic.es These reactions are highly atom-economical and provide a direct route to a wide variety of functionalized olefins. researchgate.net

Hydroalkoxylation : This reaction involves the addition of an alcohol (O-H bond) across the triple bond to form vinyl ethers or, upon further reaction, acetals. wikipedia.orgresearchgate.net The reaction is often catalyzed by transition metal complexes, such as those of gold or rhodium, and typically follows Markovnikov regioselectivity. wikipedia.orgorganic-chemistry.orgacs.org Challenges in hydroalkoxylation include controlling selectivity (regio- and stereo-) and preventing side reactions of the enol ether product. researchgate.net

Hydrothiolation : This involves the addition of a thiol (S-H bond) to the alkyne. Nickel-catalyzed hydrothiolation has been used to produce vinyl sulfides. acs.org Protocols using bases like sodium hydroxide (B78521) or tetrabutylammonium (B224687) hydroxide (TBAOH) can promote the hydrothiolation of diynes to form (Z)-organylthioenynes with high stereoselectivity. core.ac.uk

Hydroamination : This reaction entails the addition of an N-H bond from an amine across the triple bond. Like other hydrofunctionalizations, it is a powerful tool for creating C-N bonds in an atom-economical manner.

Table 2: Summary of Hydrofunctionalization Reactions of Alkynes

| Reaction | E-H Bond Added | Product | Catalysts/Reagents | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroalkoxylation | O-H (Alcohol) | Vinyl Ether | Gold, Rhodium complexes | Atom-economical, typically follows Markovnikov selectivity. | wikipedia.orgorganic-chemistry.orgacs.org |

| Hydrothiolation | S-H (Thiol) | Vinyl Sulfide | Nickel catalysts, NaOH, TBAOH | Can be highly stereoselective, producing Z-isomers. | acs.orgcore.ac.uk |

| Hydroamination | N-H (Amine) | Enamine/Imine | Metal catalysts | Direct method for C-N bond formation. | csic.es |

Cycloaddition Reactions (e.g., Copper(I)-catalyzed azide-alkyne cycloadditions, 5-iodo-1,2,3-triazole formation)

The reactivity of 1-iodo-1-heptyne extends to cycloaddition reactions, most notably in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.org While the traditional CuAAC reaction, a cornerstone of "click chemistry," involves terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, the use of 1-iodoalkynes like 1-iodo-1-heptyne introduces a significant variation. wikipedia.orgnih.gov This reaction provides a direct and highly regioselective pathway to 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles. nih.govorganic-chemistry.org

The reaction involves the copper(I)-catalyzed annulation between an organic azide (B81097) and a 1-iodoalkyne. nih.gov Research has shown that 1-iodoalkynes exhibit exceptional reactivity in this process, in some cases surpassing that of terminal alkynes. nih.govnih.gov The process is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), often in the presence of an amine ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or other ligands that stabilize the Cu(I) oxidation state. nih.govresearchgate.net An alternative method involves the in situ generation of the Cu(I) catalyst and electrophilic triiodide ions from copper(II) perchlorate (B79767) and sodium iodide, which then mediate the cycloaddition. nih.gov

The mechanism, while sharing similarities with the standard CuAAC, is believed to be distinctly different in the mode of alkyne activation. nih.gov The reaction yields a 5-iodotriazole, a versatile synthetic intermediate. nih.govnih.gov The iodine atom can be readily substituted through various cross-coupling reactions, allowing for further functionalization of the triazole ring. This two-step sequence—cycloaddition followed by cross-coupling—provides access to a wide array of complex, fully substituted triazoles that are otherwise difficult to synthesize. acs.org

Table 1: Examples of Copper(I)-Catalyzed Cycloaddition with 1-Iodoalkynes This table presents findings on the CuAAC reaction with various 1-iodoalkynes, demonstrating the general applicability of the method.

| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1-Iodo-1-heptyne | Benzyl azide | CuI, TTTA | THF | 1-Benzyl-4-pentyl-5-iodo-1H-1,2,3-triazole | High (Implied) | nih.gov |

| 1-Iodo-1-phenylacetylene | Benzyl azide | CuI, TTTA | THF | 1-Benzyl-4-phenyl-5-iodo-1H-1,2,3-triazole | 99 | nih.gov |

| 1-Iodo-3,3-dimethyl-1-butyne | (S)-1-Azido-1-phenylethane | CuI, TTTA | THF | 1-((S)-1-Phenylethyl)-4-(tert-butyl)-5-iodo-1H-1,2,3-triazole | 98 | nih.gov |

| Terminal Alkyne (generic) | Organic Azide (generic) | Cu(ClO₄)₂, NaI, Amine | Not specified | 5-Iodo-1,4-disubstituted-1,2,3-triazole | Full Conversion | nih.gov |

Advanced Coupling Reactions Mediated by Transition Metals

Palladium-Catalyzed Cross-Couplings

1-Iodo-1-heptyne serves as a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions. In these transformations, the carbon-iodine bond of the iodoalkyne is activated by a palladium catalyst, enabling the formation of new carbon-carbon bonds. The reactivity order for halides in such couplings is typically I > Br > Cl, making iodoalkynes highly reactive partners. wikipedia.orgresearchgate.net

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, traditionally by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org While 1-iodo-1-heptyne is not a terminal alkyne, it can participate as the electrophilic partner in Sonogashira-type couplings.

Standard and Copper-Free Sonogashira Coupling: In a copper-free Sonogashira protocol, 1-iodo-1-heptyne can react with terminal alkynes in the presence of a palladium catalyst and a base. nih.govnih.gov The absence of the copper co-catalyst is advantageous as it prevents the formation of alkyne homocoupling (Glaser coupling) byproducts. pitt.edu These reactions can be performed under mild, aerobic conditions, sometimes without the need for phosphine (B1218219) ligands. nih.gov The catalytic cycle involves the oxidative addition of the iodoalkyne to a Pd(0) complex, followed by transmetalation with the acetylide (formed from the terminal alkyne and base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Carbonylative Sonogashira Coupling: This variant introduces carbon monoxide (CO) into the reaction, leading to the formation of ynones (α,β-alkynyl ketones). researchgate.netrsc.org In a carbonylative Sonogashira coupling, 1-iodo-1-heptyne would react with a terminal alkyne and CO in the presence of a palladium catalyst. This three-component reaction is highly efficient for synthesizing complex ketones. rsc.orgresearchgate.net Recent advancements have enabled these reactions to proceed under atmospheric pressure of CO, enhancing their practicality and safety. rsc.org

Table 2: Illustrative Palladium-Catalyzed Sonogashira-Type Reactions This table summarizes different Sonogashira coupling strategies where an iodoalkyne or a related substrate is a key reactant.

| Substrate 1 | Substrate 2 | Catalyst System | Key Feature | Product Type | Ref |

|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Copper-free, Ligand-free | Diarylalkyne | nih.gov |

| Aryl Iodide | Terminal Alkyne | Pd(II)@MOF | Heterogeneous catalyst, atmospheric CO | Aryl α,β-alkynyl ketone | rsc.org |

| 4-Iodoanisole | 1-Heptyne (B1330384) | Pd-NHC-Py complex | Carbonylative (200 psi CO) | 1-(4-methoxyphenyl)oct-2-yn-1-one | researchgate.net |

| Aryl Iodides | Terminal Alkynes | Pd(OAc)₂, Cs₂CO₃ | Ligand-, Copper-, Amine-Free | Disubstituted Alkyne | pitt.edu |

The utility of 1-iodo-1-heptyne extends to other seminal palladium-catalyzed reactions, including the Suzuki-Miyaura and Heck couplings, typically by using its derivatives.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. wikipedia.orgtcichemicals.com While direct Suzuki coupling of 1-iodo-1-heptyne is less common, the 5-iodo-1,2,3-triazoles synthesized from it are excellent substrates for subsequent Suzuki-Miyaura reactions. acs.org For example, 5-iodo-1,2,3,4-tetrahydropyridines, which can be synthesized from triazole precursors, readily undergo Suzuki coupling with arylboronic acids. acs.org This demonstrates the role of 1-iodo-1-heptyne as a building block for more complex molecules via a cycloaddition/coupling sequence. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a precursor like Pd₂(dba)₃, and requires a base such as K₃PO₄. commonorganicchemistry.com

Heck Coupling: The Heck reaction typically couples an aryl or vinyl halide with an alkene. The direct use of 1-iodo-1-heptyne in a standard Heck reaction is not the primary application. However, the versatile reactivity of the carbon-iodine bond suggests its potential in Heck-type transformations under specific conditions or after conversion to a more suitable derivative.

The success of palladium-catalyzed cross-coupling reactions involving substrates like 1-iodo-1-heptyne is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. acs.org Ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity to promote the desired catalytic cycle while suppressing side reactions. ua.esscielo.br

Phosphine Ligands: Bulky, electron-rich monophosphine ligands are highly effective. For instance, biarylphosphines like 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) facilitate the oxidative addition step, which is often rate-limiting, and accelerate the final reductive elimination step. researchgate.net Cationic pyridiniophosphine ligands have also been developed, showing excellent activity in polar media like deep eutectic solvents (DES), which can improve the sustainability of the process. ua.es

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines. libretexts.org They form very stable bonds with palladium and act as strong σ-donors, creating highly active and robust catalysts. NHC-palladium complexes have been successfully used in Sonogashira couplings, including carbonylative variants, demonstrating their versatility. libretexts.orgresearchgate.net

Catalyst optimization involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to maximize yield and turnover number (TON). nih.govcommonorganicchemistry.com For industrial applications, developing systems with very low catalyst loading (down to mol%) or using heterogeneous catalysts that allow for easy separation and recycling is a key goal. libretexts.orgmdpi.commdpi.com

Table 3: Common Ligand Classes for Palladium-Catalyzed Couplings

| Ligand Class | Example(s) | Key Characteristics | Typical Applications | Ref |

|---|---|---|---|---|

| Biaryl Monophosphines | XPhos, SPhos | Bulky, electron-rich | Suzuki, Stille, Sonogashira couplings of challenging substrates | commonorganicchemistry.comresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Imidazolylidene-based ligands | Strong σ-donors, high stability | Sonogashira (including copper-free and carbonylative), Suzuki | libretexts.orgresearchgate.net |

| Pyridiniophosphines | Cationic phosphines | Cationic, suitable for polar media | Suzuki, Sonogashira, Heck in sustainable solvents | ua.es |

| Nitrogen-based Ligands | Pyridines, Pyrimidines | Good complexation properties | Copper-free Sonogashira | wikipedia.org |

Heck and Suzuki-Miyaura Coupling Applications

Copper-Mediated Coupling Reactions

Beyond its role as a co-catalyst in Sonogashira reactions, copper can mediate its own class of coupling reactions. These transformations, often referred to as Ullmann-type reactions, are used to form carbon-carbon and carbon-heteroatom bonds. mdpi.comorganic-chemistry.org 1-Iodo-1-heptyne can serve as the electrophilic partner in such couplings.

A notable example is the copper(I)-mediated cross-coupling of 1-iodoalkynes with organozinc reagents. researchgate.net For instance, β-amido-alkylzinc iodides, derived from amino acids, have been shown to couple with 1-iodoalkynes. The reaction is typically mediated by a soluble copper salt like CuCN·2LiCl. researchgate.net This methodology provides a direct route to functionalized alkynes, linking amino acid-derived fragments with an alkynyl moiety. The mechanism is believed to involve the formation of a higher-order copper-zinc intermediate, which then couples with the 1-iodoalkyne. These reactions highlight the utility of copper in mediating transformations distinct from those catalyzed by palladium, expanding the synthetic toolkit for functionalizing iodoalkynes like 1-iodo-1-heptyne. researchgate.netalberts.edu.in

Cadiot-Chodkiewicz Coupling Protocols

Catalysis with Other Transition Metals (e.g., Gold, Silver, Iron, Ruthenium, Tin)

While copper and palladium are dominant in alkyne couplings, other transition metals offer unique catalytic activities for transformations involving 1-iodo-1-heptyne.

Gold: Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their strong alkynophilicity. While less common for direct C-I bond activation, gold can catalyze Cadiot-Chodkiewicz-type cross-couplings where the haloalkyne is replaced by an alkynyl hypervalent iodine reagent. alfa-chemistry.com Gold nanoparticles have also been investigated for Ullmann homocoupling reactions of aryl iodides, suggesting potential applicability for iodoalkyne coupling under specific conditions. mdpi.com

Silver: Silver salts like AgOTf or AgSbF₆ are powerful π-acids that activate the carbon-carbon triple bond of 1-iodo-1-heptyne towards nucleophilic attack. rsc.org This catalysis is pivotal in intramolecular cyclization reactions, such as hydroaminations or hydroalkoxylations, leading to the formation of various halogenated heterocycles like indoles. numberanalytics.comwhiterose.ac.uk Silver can also mediate cycloaddition reactions involving the alkyne moiety. rsc.orgnumberanalytics.com

Iron: As an earth-abundant and inexpensive metal, iron offers a sustainable alternative for catalysis. Iron complexes can catalyze a range of transformations, including reductions and cross-coupling reactions. researchgate.net Some iron-catalyzed couplings proceed via single-electron transfer (SET) mechanisms, generating radical intermediates. nih.govacs.org For a substrate like 1-iodo-1-heptyne, this could open pathways to products distinct from those formed via two-electron oxidative addition/reductive elimination cycles.

Ruthenium: Ruthenium catalysts are exceptionally versatile. For 1-haloalkynes, a key application is in cycloaddition reactions. For instance, [CpRuCl(cod)] catalyzes the [3+2] cycloaddition between 1-iodoalkynes and organic azides or nitrile oxides to produce 5-halo-1,2,3-triazoles and 4-haloisoxazoles, respectively. nih.gov These reactions are often highly regioselective and tolerant of air. nih.gov Ruthenium is also widely used for hydrogenation and transfer hydrogenation of alkynes to either alkenes or alkanes. numberanalytics.comnih.govprinceton.edu

Tin: Tin is less commonly employed as a catalyst for these reactions but features prominently in the form of organotin reagents for Stille cross-coupling reactions. In such a scenario, 1-iodo-1-heptyne would act as the electrophile coupling with an organostannane nucleophile in a palladium-catalyzed cycle.

Pericyclic and Multicomponent Reactions Involving 1-Iodo-1-heptyne

Pericyclic and multicomponent reactions represent advanced synthetic strategies for rapidly building molecular complexity, where 1-iodo-1-heptyne can serve as a key building block.

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state. msu.eduegyankosh.ac.in For 1-iodo-1-heptyne, the most relevant class of pericyclic reactions is cycloadditions, where the alkyne π-system participates in ring formation. womengovtcollegevisakha.ac.instereoelectronics.org A prominent example is the ruthenium-catalyzed [3+2] cycloaddition with azides, which, while metal-catalyzed, follows the formal pattern of a 1,3-dipolar cycloaddition to create a five-membered heterocyclic ring. nih.gov The presence of the iodine atom on the resulting triazole or isoxazole (B147169) product offers a synthetic handle for further functionalization.

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. dovepress.comtaylorandfrancis.com Alkynes are common components in MCRs. For example, copper-catalyzed MCRs can combine aldehydes, amines, and alkynes to synthesize complex propargylamines. taylorandfrancis.com 1-Iodo-1-heptyne could participate in such reactions, leading to complex products that retain the iodine atom for subsequent cross-coupling, or where the iodoalkyne itself is generated in situ. Transition metal-catalyzed MCRs, including those based on copper or rhodium, can create highly complex polycyclic systems in a single step. dovepress.combeilstein-journals.org

Reaction Kinetics and Thermodynamic Considerations in 1-Iodo-1-heptyne Transformations

The rates and outcomes of reactions involving 1-iodo-1-heptyne are governed by fundamental kinetic and thermodynamic principles.

Reaction Kinetics: The rate of coupling reactions involving 1-iodo-1-heptyne is highly dependent on several factors. In Cadiot-Chodkiewicz and related couplings, the carbon-halogen bond strength is a critical factor. The C-I bond is weaker than C-Br and C-Cl bonds, making 1-iodoalkynes the most reactive electrophiles in this series, leading to faster reaction rates. Catalyst choice, concentration, solvent polarity, and the nature of the base all play significant roles in modulating the reaction kinetics. rsc.org For pericyclic reactions, kinetics are often explained by frontier molecular orbital (FMO) theory, which dictates whether a reaction pathway is "symmetry-allowed" and thus has a reasonably low activation energy under thermal or photochemical conditions. egyankosh.ac.inlibretexts.org

Strategic Applications of 1 Iodo 1 Heptyne As a Chemical Building Block

Construction of Complex Organic Architectures

The unique bifunctional nature of 1-iodo-1-heptyne, possessing both an electrophilic iodinated carbon and a nucleophilic alkynyl moiety (after metallation), makes it an ideal starting material for building complex organic molecules. It is particularly prominent in transition-metal-catalyzed reactions, which are fundamental to modern synthetic chemistry. nih.gov

1-Iodo-1-heptyne is extensively used in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, to create polyfunctionalized systems. core.ac.uksci-hub.se This reaction couples terminal alkynes with aryl or vinyl halides. In the case of 1-iodo-1-heptyne, the iodo-alkyne itself acts as the electrophilic partner. This capability allows for the stepwise and controlled synthesis of complex structures like conjugated enediynes. core.ac.ukrsc.org

Research has demonstrated that iodoalkynes can undergo electrophile-promoted cyclizations to construct halogen-substituted heterocycles, which are primed for further derivatization. rsc.org For instance, the reaction of 1-iodo-1-heptyne with suitable nucleophiles can lead to the formation of highly substituted furans and pyrrolones. sci-hub.senih.gov The Sonogashira coupling of 1-iodo-1-heptyne with another terminal alkyne is a direct route to unsymmetrical diynes, which are precursors to various heterocyclic systems and conjugated molecules. rsc.org

Table 1: Examples of Polyfunctionalized Scaffolds from Iodoalkyne Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Key Feature | Reference(s) |

|---|---|---|---|---|

| 1-Iodo-1-alkyne | Sonogashira Coupling | Unsymmetrical Enediyne | Conjugated system with applications in materials and synthesis. | core.ac.ukrsc.org |

| 1-Iodo-1-alkyne | Cyclization/Coupling | Substituted Furans | Five-membered aromatic heterocycle, a common core in bioactive molecules. | sci-hub.se |

| 1-Iodo-1-alkyne | Iodocyclization | Di-iodinated Heteroindenes | Precursors for unsymmetrical heterocycle-fused enediynes. | rsc.org |

| Iodo-alkyne | Cobalt-catalyzed Coupling | Functionalized Naphthyridines | N-Heterocyclic scaffolds for pharmaceuticals and materials. | acs.org |

| 2-Heptyne Complex | C-H Functionalization | Derivatized Dihydropyrrolones | Nitrogen-containing heterocycle with potential biological activity. | nih.gov |

The synthesis of natural products and their analogues is a driving force in organic chemistry, often requiring the assembly of complex carbon skeletons. oapen.orgrsc.org Building blocks like 1-iodo-1-heptyne are valuable for introducing specific fragments or functional groups onto a core structure, a process known as analogue derivatization. uzh.ch The enediyne moiety, readily synthesized from iodoalkynes, is the core of a class of potent antitumor antibiotics. rsc.org The ability to construct this feature in a controlled manner is crucial for synthesizing these natural products and their analogues for structure-activity relationship studies.

Furthermore, the late-stage functionalization of complex molecules, a key strategy in drug discovery, can employ reactions for which 1-iodo-1-heptyne is a suitable partner. Cross-coupling reactions allow for the attachment of the heptynyl chain to complex natural product scaffolds, potentially altering their biological activity and pharmacokinetic properties. researchgate.net For example, the vinyl iodide group, which can be formed from 1-iodo-1-heptyne, is a versatile handle for introducing new substituents into a molecule via palladium-catalyzed couplings. orgsyn.org

1-Iodo-1-heptyne and related compounds are fundamental intermediates in the pharmaceutical and agrochemical industries. guidechem.comjaydevchemicals.cominfiniumpharmachem.com They serve as starting materials for the synthesis of more complex active ingredients. The synthesis of N-heterocyclic scaffolds, which are ubiquitous in pharmaceuticals, often relies on cross-coupling strategies where an iodo-activated substrate is a key component. acs.org For example, cobalt-catalyzed cross-coupling of iodo-substituted naphthyridines with organozinc reagents provides a mild and efficient route to functionalized naphthyridines, a privileged scaffold in medicinal chemistry. acs.org

The heptynyl group can be incorporated into molecules to increase lipophilicity, which can be a critical factor for the biological activity and membrane permeability of drug candidates. The iodoalkyne functionality provides a direct method for this incorporation via coupling reactions, making 1-iodo-1-heptyne a precursor to a wide range of potential therapeutic and agrochemical agents.

Role in Natural Product Synthesis and Analogue Derivatization

Functional Materials Science and Polymer Chemistry

In materials science, 1-iodo-1-heptyne is a valuable monomer for synthesizing polymers with specific electronic and optical properties. The ability to form extended π-conjugated systems is central to this application.

Poly(arylene ethynylene)s (PAEs or PPEs) are an important class of conjugated polymers investigated for their applications in electronics and photonics. researchgate.netunibo.it The Sonogashira-Hagihara coupling polymerization is a primary method for synthesizing these materials, typically involving the reaction of a diiodo-aromatic compound with a diethynyl-aromatic compound. researchgate.netresearchgate.net

1-Iodo-1-heptyne can be used as a chain-capping agent to control the molecular weight of the polymer or can be incorporated into more complex monomers. The alkyne and iodo functionalities allow it to participate in polymerization reactions to build the repeating (Ar-C≡C) backbone. researchgate.net Research has shown that precise, stepwise polymerization on surfaces using Sonogashira cross-coupling can produce highly ordered thin films of PAEs. nih.gov This method yields conjugated polymers with a precise molecular structure and uniform alignment, which is critical for device performance. nih.gov The synthesis of optically active poly(m-phenyleneethynylene–aryleneethynylene)s has also been reported, where the polymer can adopt a helical structure, leading to unique chiral-optical properties. researchgate.net

Table 2: Conjugated Polymers Synthesized Using Arylene Ethynylene Building Blocks

| Polymer Type | Synthetic Method | Key Monomers | Potential Application | Reference(s) |

|---|---|---|---|---|

| Poly(p-phenyleneethynylene) (PPE) | Sonogashira Polycondensation | Diiodobenzenes, Diethynylbenzenes | Light-emitting devices, sensors. | researchgate.net |

| Poly(arylene ethynylene) (PAE) | Surface-Confined Stepwise Polymerization | Diiodo-aromatics, Diethynyl-aromatics | High-performance fluorescent sensors, polymer thin films. | nih.gov |

| Poly(m-phenyleneethynylene–aryleneethynylene) | Sonogashira-Hagihara Coupling | Diiodo-monomer with chiral side chain, Diethynyl-arylenes | Chiral optical materials. | researchgate.net |

| Dithienopyrrole-based Copolymers | Cross-Coupling Polymerization | Dithienopyrrole (DTP) monomers, co-monomers | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). | unibo.it |

The conjugated polymers synthesized using building blocks like 1-iodo-1-heptyne have significant potential in optoelectronic and electronic devices. unibo.it The extended π-conjugation along the polymer backbone allows for the delocalization of electrons, which is the basis for their semiconducting and light-emitting properties. unibo.it

Poly(arylene ethynylene)s, for example, are known for their high fluorescence quantum yields and are used as the emissive layer in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the polymer's properties by changing the aromatic units or side chains allows for the creation of materials that emit different colors of light. Furthermore, highly ordered PAE thin films have demonstrated exceptional performance in chemosensing, capable of detecting nitroaromatic explosives in water at the sub-parts-per-trillion level through fluorescence quenching. nih.gov This high sensitivity is attributed to efficient exciton (B1674681) mobility within the uniformly aligned polymer chains. nih.gov These polymers are also explored as donor materials in bulk heterojunction organic photovoltaic (solar cell) devices. unibo.it

Surface Modification and Nanomaterial Functionalization

1-Iodo-1-heptyne serves as a versatile and highly reactive building block for the modification of surfaces and the functionalization of nanomaterials. Its utility stems from the presence of the iodoalkyne moiety, which can participate in a range of powerful coupling reactions to form stable, covalent linkages to material surfaces.

The primary strategies for employing 1-iodo-1-heptyne in this context are palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond in 1-iodo-1-heptyne is susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for reactions like the Sonogashira coupling. libretexts.org This reaction allows for the direct formation of a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. In the context of surface modification, a substrate, such as a silicon wafer or polymer film, can be pre-functionalized with aryl iodide groups. A subsequent microwave-assisted Sonogashira coupling with 1-iodo-1-heptyne can then be used to covalently graft the heptynyl structure onto the surface. northwestern.edu This method is valued for creating extended conjugated systems on solid supports. northwestern.edu

Self-Assembled Monolayers (SAMs): Functionalization of surfaces, particularly gold, is often achieved through the formation of self-assembled monolayers (SAMs). sigmaaldrich.cndiva-portal.org While typically formed with alkanethiols due to the strong sulfur-gold affinity, molecules like 1-iodo-1-heptyne can be incorporated into more complex SAM structures. sigmaaldrich.cnnih.gov For instance, a surface can be patterned with molecules bearing a terminal alkyne, and 1-iodo-1-heptyne can be subsequently attached via coupling chemistry, allowing for precise control over the surface's chemical and physical properties, such as hydrophobicity.

Nanoparticle Functionalization via Click Chemistry: The iodoalkyne functionality is particularly advantageous for CuAAC reactions used in nanomaterial functionalization. strem.com Research has shown that using iodoalkyne substrates in CuAAC can suppress common side reactions, leading to cleaner and more efficient conjugation. This makes 1-iodo-1-heptyne a superior alternative to terminal alkynes for attaching molecules to azide-functionalized nanoparticles, such as those made of gold or iron oxide. nih.gov This approach allows for the modular introduction of the heptyl chain, which can be used to tune the solubility, biocompatibility, and aggregation properties of the nanomaterials. nih.gov

Table 1: Comparison of Alkyne Substrates for Surface Functionalization via CuAAC

| Feature | Terminal Alkyne (e.g., 1-Heptyne) | Iodoalkyne (e.g., 1-Iodo-1-heptyne) |

|---|---|---|

| Reaction Rate | Moderate to Fast | Generally faster |

| Side Reactions | Prone to homocoupling (Glaser coupling) and other side reactions. | Suppresses heterolytic fragmentation and other side reactions. |

| Catalyst Requirement | Requires a copper(I) catalyst. tebubio.com | Can be used in copper-catalyzed (CuAAC) or, in some cases, strain-promoted copper-free variants (SPAAC). tebubio.combachem.com |

| Applications | Widely used in bioconjugation and material science. researchgate.net | Preferred for high-efficiency, clean reactions, and modular introduction of functionalities onto nanomaterials. |

| Reference | gelest.com | nih.gov |

Stereoselective and Enantioselective Transformations

The alkyne functional group of 1-iodo-1-heptyne is a key site for stereoselective transformations, where reactions proceed to form one stereoisomer preferentially over others. masterorganicchemistry.comddugu.ac.in While specific, high-yielding enantioselective reactions starting directly from 1-iodo-1-heptyne are specialized, the principles of stereoselective additions to alkynes and the synthetic utility of iodo-functionalized intermediates are well-established.

Stereoselective Addition Reactions: Additions across the carbon-carbon triple bond can generate new stereocenters. For instance, the free-radical addition of perfluoroalkyl iodides to 1-heptyne (B1330384) can produce mixtures of E/Z adducts. researchgate.net The stereochemical outcome of such additions is highly dependent on the reaction mechanism, reagents, and catalysts used. ddugu.ac.in

Iodocyclization Reactions: A powerful strategy for stereocontrolled synthesis involves the iodocyclization of tethered precursors. For example, in a reaction related to iodoalkynes, the iodocyclization of N-tosyl carbamates derived from secondary α-allenic alcohols proceeds through an initial iodine addition to form diiodide intermediates. uvic.ca Subsequent intramolecular cyclization occurs with high diastereoselectivity to furnish products containing a vinyl iodide moiety. This highlights how the iodine atom can direct the stereochemical course of a reaction. uvic.ca

Enantioselective Synthesis: Enantioselective synthesis involves the preferential formation of one enantiomer over the other and requires a chiral influence, such as a chiral catalyst or reagent. masterorganicchemistry.comacs.org In a notable example, the enantioselective total synthesis of complex alkaloids like (+)-lysergic acid utilized an iodoalkyne as a key building block in a Nozaki-Hiyama-Kishi (NHK) reaction with an aldehyde, demonstrating the role of iodoalkynes in constructing complex chiral molecules. nih.gov While not using 1-iodo-1-heptyne itself, this work underscores the value of the iodoalkyne functional group in advanced, stereocontrolled synthesis.

Table 2: Examples of Stereoselective Reactions Involving Alkynes and Iodo-Functional Groups

| Reaction Type | Substrate Example | Key Reagents/Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Radical Addition | 1-Hexyne | Perfluoroalkyl iodide, Na2S2O4 | (E/Z)-Perfluoroalkyl iodoalkene | Mixture of E/Z isomers | researchgate.net |

| Iodolactonization | Unsaturated Carboxylic Acid | I2, NaHCO3 | Iodolactone | High diastereoselectivity (anti-addition) | uvic.ca |

| Nozaki-Hiyama-Kishi (NHK) Reaction | Indole-3-acetaldehyde + Iodoalkyne | Cr(II)/Ni(0) | Propargyl alcohol | Part of an enantioselective total synthesis | nih.gov |

| Elimination | 2-Iodobutane | tBuOK | 2-Butene | Diastereoselective (trans favored over cis) | ddugu.ac.in |

Computational and Theoretical Investigations of 1 Iodo 1 Heptyne and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules like 1-iodo-1-heptyne. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the electronic environment and bonding within these molecules. austinpublishinggroup.comunram.ac.id

DFT and Ab Initio Studies of Molecular Orbitals

DFT and ab initio methods are powerful tools for modeling chemical problems by providing solutions to the electronic Schrödinger equation. austinpublishinggroup.comunram.ac.id These calculations help in understanding the electronic structure, including the Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO). austinpublishinggroup.comdergipark.org.tr The nature of these frontier orbitals is crucial as it dictates how a molecule interacts with other chemical species, influencing its reactivity. austinpublishinggroup.comunram.ac.id

For 1-iodo-1-heptyne, the electron-deficient triple bond and the polar carbon-iodine bond are key features that determine its reactivity. vulcanchem.com DFT calculations can elucidate the distribution of electron density and the energies of the molecular orbitals. These theoretical studies, often employing basis sets like 6-31G, can generate graphical models of HOMO and LUMO, providing a visual representation of the regions most likely to participate in chemical reactions. austinpublishinggroup.com The energy gap between HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com

Table 1: Calculated Properties of Similar Iodoalkynes

| Property | Method | Value | Reference |

| Dipole Moment | HF/6-31G | High (indicating polarity) | austinpublishinggroup.com |

| HOMO-LUMO Gap | DFT | Varies with substituent | austinpublishinggroup.com |

| C-I Bond Length | X-ray Crystallography | ~2.085(2) Å (for a C(sp²)-I bond) | mdpi.com |

This table is illustrative and based on data for similar compounds. Specific values for 1-iodo-1-heptyne would require dedicated calculations.

Analysis of Carbon-Iodine Bond Properties and Reactivity

The carbon-iodine (C-I) bond in 1-iodo-1-heptyne is a focal point of its chemistry. This bond is relatively weak and polar, making the iodine atom a good leaving group in nucleophilic substitution reactions. solubilityofthings.com The reactivity of the C-I bond can be investigated using computational methods that model bond dissociation energies and the electrostatic potential around the iodine atom.

Studies on similar iodoalkynes have shown that the 13C NMR chemical shift of the iodinated carbon is sensitive to the electronic environment and can be influenced by solvent effects, indicating the formation of halogen bonds. nih.gov DFT and MP2 calculations have been used to understand these shifts, suggesting that they arise from electron donation from a donor solvent to the iodine atom. nih.gov This interaction highlights the electrophilic nature of the iodine atom in iodoalkynes, a property that is central to their reactivity in reactions like halogen bonding.

The C-I bond's susceptibility to cleavage is a key factor in the synthetic utility of 1-iodo-1-heptyne, for instance, in Sonogashira cross-coupling reactions. rsc.org Computational models can predict the ease of this cleavage and help in understanding the mechanism of such reactions.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions involving 1-iodo-1-heptyne, including the characterization of transient species like iodonium (B1229267) intermediates.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing ab initio molecular dynamics (AIMD), allow for the step-by-step visualization of reaction mechanisms. pitt.edursc.org These simulations can track the changes in molecular geometry and energy as reactants transform into products, providing a dynamic picture of the reaction. schoolwires.net For reactions involving 1-iodo-1-heptyne, this can include modeling the electrophilic addition to the alkyne or substitution at the iodinated carbon.

For instance, in the context of iodocyclization reactions of similar compounds, computational studies can help to understand the formation of diiodinated heterocycles. rsc.org These studies can reveal the electronic and steric factors that govern the cyclization process. Furthermore, methods like metadynamics can be used to calculate the free energy profile of a reaction, identifying the rate-determining step and the structures of transition states. ethernet.edu.et

Prediction of Reaction Outcomes and Selectivities

A significant advantage of computational modeling is its predictive power. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are likely to form and in what ratios (selectivity). acs.org For example, in reactions where 1-iodo-1-heptyne could lead to multiple products, DFT calculations can help determine the most favorable pathway.

This predictive capability is particularly valuable in complex reactions, such as those involving rearrangements or the formation of stereoisomers. Computational studies on related systems have been used to understand the high torquoselectivity in electrocyclization reactions, demonstrating that conformational effects can be responsible for the observed selectivity. researchgate.net Similarly, for reactions involving 1-iodo-1-heptyne, computational analysis can predict whether a reaction will proceed via a concerted or stepwise mechanism and can forecast the stereochemical outcome.

Table 2: Key Applications of Computational Modeling in Reaction Prediction

| Application | Computational Method | Insights Gained |

| Mechanistic Pathway | AIMD, Metadynamics | Step-by-step reaction visualization, free energy profiles |

| Reaction Selectivity | DFT, Transition State Theory | Prediction of major products, understanding of regio- and stereoselectivity |

| Intermediate Stability | DFT, Ab Initio | Characterization of transient species like carbocations or radicals |

Conformational Analysis and Molecular Dynamics Simulations of Alkyne Chains

The flexibility of the heptyl chain in 1-iodo-1-heptyne means that it can adopt various conformations, which can influence its reactivity and physical properties.

Conformational analysis is the study of the different spatial arrangements (rotamers) of a molecule and their relative energies. lumenlearning.com For a molecule like 1-iodo-1-heptyne, with its flexible alkyl chain, numerous conformations are possible due to rotation around the carbon-carbon single bonds. acs.org Computational methods can be used to identify the most stable conformers by calculating their relative energies. acs.org Studies on similar long-chain alkanes have shown that the linear, zigzag (all-anti) conformation is often the most stable, but other gauche conformations are also significantly populated. acs.org

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes. labxing.comacs.org By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the dynamics of interconversion between them. For 1-iodo-1-heptyne, MD simulations could illustrate how the alkyne chain folds and moves in different solvent environments, which can be crucial for understanding its interactions in a reaction mixture. Ab initio molecular dynamics, which combines molecular dynamics with on-the-fly electronic structure calculations, can provide a particularly accurate description of these dynamic processes. acs.org

The conformation of the reactant can have a direct impact on the reaction pathway and the products formed. nih.gov For example, the spatial arrangement of the alkyne chain could influence the accessibility of the reactive sites (the triple bond and the C-I bond) to other reagents.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (e.g., theoretical vibrational or NMR shifts for intermediates and products)

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms by predicting the spectroscopic properties of reactants, intermediates, transition states, and products. For 1-iodo-1-heptyne and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the prediction of nuclear magnetic resonance (NMR) and vibrational (infrared, IR) spectra. These predicted signatures can then be compared with experimental data to identify transient species and validate proposed mechanistic pathways.

Theoretical Prediction of NMR Chemical Shifts

The accurate calculation of NMR chemical shifts is crucial for identifying molecular structures in solution. The Gauge-Including Atomic Orbital (GIAO) method, frequently used in conjunction with DFT functionals like B3LYP, has proven effective for predicting both proton (¹H) and carbon-¹³ (¹³C) chemical shifts. ajol.infonih.gov

For iodoalkynes, ¹³C NMR spectroscopy is particularly informative. The chemical shifts of the sp-hybridized carbons are highly sensitive to their electronic environment. Computational studies have been instrumental in explaining the significant deshielding (downfield shift) of the iodinated alkynyl carbon upon interaction with Lewis bases. nih.govresearchgate.net This effect, which can be as large as 12–15 ppm, is observed experimentally when iodoalkynes are dissolved in Lewis-basic solvents. acs.orgnih.gov

DFT calculations on model systems, such as the complex between an iodoalkyne and a Lewis base like ammonia, reveal the origin of this deshielding. The calculations show that the interaction involves the donation of electron density from the nitrogen lone pair into the carbon-iodine antibonding orbital (C-I σ*). acs.org This interaction increases the paramagnetic contribution to the shielding tensor of the carbon nucleus, resulting in a pronounced downfield chemical shift. By calculating the ¹³C chemical shifts for a proposed intermediate, such as a Lewis acid-base adduct, and comparing it to the experimental spectrum, researchers can confirm the presence and role of such species in a reaction mechanism.

The table below presents DFT-calculated ¹³C NMR chemical shifts for a model iodoalkyne system, diiodoethyne, and its complexes with ammonia, illustrating the predicted deshielding effect on the carbon atom upon complexation. This serves as a model for understanding how the NMR spectrum of 1-iodo-1-heptyne would be affected by similar interactions.

| Compound | Description | Calculated δ for C1 (ppm) | Calculated δ for C2 (ppm) |

|---|---|---|---|

| I-C≡C-I | Free Diiodoethyne | -19.4 | -19.4 |

| I-C≡C-I---NH₃ | Mono-ammonia Complex | -5.6 | -15.9 |

| H₃N---I-C≡C-I---NH₃ | Bis-ammonia Complex | -2.2 | -2.2 |

Theoretical Prediction of Vibrational Frequencies

Theoretical vibrational analysis is used to predict the infrared (IR) absorption spectra of molecules. DFT calculations can determine the vibrational frequencies and IR intensities of normal modes. faccts.defaccts.de A key principle of IR spectroscopy is that a vibration must induce a change in the molecular dipole moment to be IR-active. mit.edu Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for the B3LYP functional) to correct for anharmonicity and approximations inherent in the computational method, leading to better agreement with experimental data. ajol.info

For 1-iodo-1-heptyne, key vibrational modes include the C≡C triple bond stretch and the C-I stretch. The C≡C stretching frequency in alkynes typically appears in the 2100-2260 cm⁻¹ region, though its intensity can be weak and is sensitive to the symmetry of the substitution. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

By calculating the vibrational spectra for potential intermediates and products, chemists can track the progress of a reaction. For instance, in a reaction where 1-iodo-1-heptyne forms a complex with a catalytic species, the predicted frequencies of the C≡C and C-I stretches in the complex would differ from those in the free iodoalkyne. These calculated shifts can help identify the structure of the active catalyst-substrate complex.

The following table provides a hypothetical, yet representative, set of calculated vibrational frequencies for 1-iodo-1-heptyne and a potential reaction intermediate, highlighting the expected shifts that would be crucial for mechanistic interpretation.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency for 1-Iodo-1-heptyne (cm⁻¹) | Predicted Frequency for Intermediate Complex (cm⁻¹) | Interpretation of Shift |

|---|---|---|---|---|

| C≡C Stretch | 2100 - 2260 | ~2150 | ~2125 | Red-shift indicates weakening of the triple bond upon complexation. |

| C-I Stretch | 500 - 600 | ~580 | ~560 | Red-shift indicates weakening of the C-I bond, consistent with its role as a leaving group or site of interaction. |

Advanced Analytical Methodologies in 1 Iodo 1 Heptyne Research

In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic methods are indispensable for observing the transformation of 1-iodo-1-heptyne in real-time, providing data on reaction rates, mechanisms, and the transient species involved.

Time-Resolved Infrared (TRIR) Spectroscopy: This pump-probe technique is exceptionally suited for tracking fast reactions initiated by a pulse of light (photochemistry). unipr.itosti.gov For reactions involving 1-iodo-1-heptyne, such as its coupling or functionalization, TRIR can monitor the disappearance of the characteristic C≡C and C-I vibrational bands and the appearance of new bands corresponding to products. nih.gov The alkyne stretch (ν(C≡C)) in terminal alkynes like 1-heptyne (B1330384) appears in a relatively clean region of the infrared spectrum, making it a distinct marker for kinetic analysis. researchgate.net By plotting the change in absorbance of a specific vibrational mode against time, researchers can determine reaction rate constants and gain insight into the reaction order. osti.govresearchgate.net For instance, in Fe(III)-catalyzed rearrangements of similar propargyl alcohols, the decay of the alkyne peak in time-resolved near-IR spectra allowed for the determination of first-order reaction kinetics. researchgate.net

Advanced NMR Spectroscopy: Modern Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive tool for monitoring solution-phase reactions of 1-iodo-1-heptyne. ipb.ptresearchgate.net Techniques like ¹H and ¹³C NMR are fundamental for structural confirmation. researchgate.net For kinetic monitoring, a series of spectra can be acquired over the course of a reaction to track the concentration changes of reactants, intermediates, and products. nih.gov

Two-dimensional (2D) NMR techniques are particularly valuable for unambiguously assigning complex structures that may arise from 1-iodo-1-heptyne reactions. numberanalytics.comnumberanalytics.comgrinnell.edu

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, helping to map out the carbon backbone of reaction products. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing a clear map of C-H connectivities. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments, especially in complex cyclization or coupling products. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of nuclei, which is essential for determining the stereochemistry of reaction products. numberanalytics.com

In the context of a Sonogashira coupling reaction, for example, ³¹P-NMR monitoring can track the state of a phosphine-ligated palladium catalyst, revealing its conversion and role in the catalytic cycle. nih.gov

High-Resolution Mass Spectrometry for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 1-iodo-1-heptyne reaction outcomes, providing precise mass measurements that allow for the determination of elemental compositions. savemyexams.commiamioh.edu This capability is critical for identifying unknown intermediates, products, and byproducts in a complex reaction mixture.

When coupled with a separation technique like Ultra-High Performance Liquid Chromatography (UHPLC-HRMS), it becomes a formidable tool for analyzing organoiodine compounds. researchgate.net The general strategy involves:

Separation: The reaction mixture is first separated by UHPLC. researchgate.net

High-Resolution Full Scan: The mass spectrometer, often an Orbitrap or Time-of-Flight (TOF) instrument, acquires high-resolution mass spectra of the eluting compounds. nih.gov This allows for the calculation of exact masses and the generation of potential molecular formulas for all detected ions. miamioh.edu

Tandem Mass Spectrometry (MS/MS): Precursor ions of interest are isolated and fragmented. The resulting fragmentation pattern provides structural information. mdpi.com For iodoalkynes, characteristic losses, such as the iodine atom, can be observed. mdpi.com The high mass accuracy of the fragment ions further aids in confirming their elemental composition. nih.gov

This approach has been successfully used to identify numerous organoiodine compounds in complex matrices like atmospheric water and seaweed, demonstrating its power for elucidating the products of 1-iodo-1-heptyne reactions. researchgate.netmdpi.com

| Observed m/z | Calculated Exact Mass | Proposed Formula | Mass Error (ppm) | Key MS/MS Fragments (m/z) | Interpretation |

|---|---|---|---|---|---|

| 444.0275 | 444.0277 | C₁₄H₂₂I₂ | -0.45 | 317.1234, 191.0187 | Dimer product, loss of one iodine atom (M-I)⁺, loss of both iodine atoms and subsequent fragmentation. |

Advanced Chromatographic and Separation Techniques for Complex Reaction Mixtures

Reactions involving 1-iodo-1-heptyne often yield mixtures containing the starting material, desired products, isomers, and byproducts. Advanced chromatographic techniques are essential for both the analytical-scale assessment of these mixtures and the preparative-scale isolation of pure compounds. gilson.com

Analytical Techniques:

Ultra-High Performance Liquid Chromatography (UHPLC): By using columns with sub-2 µm particles, UHPLC provides significantly higher resolution and faster analysis times compared to conventional HPLC. mdpi.comresearchgate.net This is particularly useful for separating closely related isomers that might be formed in reactions of 1-iodo-1-heptyne. Coupling UHPLC with mass spectrometry (UHPLC-MS) is a standard method for analyzing complex reaction outcomes. researchgate.net

Gas Chromatography (GC): For volatile derivatives of 1-iodo-1-heptyne, GC coupled with a mass spectrometer (GC-MS) is a powerful analytical tool. It separates compounds based on their boiling points and polarity, while the MS provides identification. diva-portal.org

Supercritical Fluid Chromatography (SFC): SFC is an orthogonal separation technique that can be effective for separating isomers that are challenging to resolve by HPLC or GC. lcms.cz

Preparative Techniques: